![molecular formula C8H10F3N3O2 B2747743 4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197454-32-1](/img/structure/B2747743.png)
4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method is the [3+2] cycloaddition of azides and alkynes, also known as the Huisgen cycloaddition . Trifluoromethylation, the process of adding a trifluoromethyl group to a molecule, can be achieved through various methods, including the use of carbon-centered radical intermediates .Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and one other group or atom .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions due to the presence of multiple reactive sites in their structure . Trifluoromethyl groups can also undergo various reactions, particularly those involving carbon-centered radical intermediates .Physical And Chemical Properties Analysis
Triazoles are generally stable compounds that are soluble in common organic solvents . The trifluoromethyl group is a lipophilic group that can enhance the chemical and thermal stability of compounds .Scientific Research Applications
- Triazole derivatives exhibit antibacterial properties. Researchers have synthesized and evaluated various 1,2,4-triazole analogues for their antimicrobial potential . Further studies could explore the compound’s efficacy against specific bacterial strains.
- Triazoles are commonly used in antifungal drugs. Notable examples include fluconazole and voriconazole. Investigating the effectiveness of our compound against fungal pathogens could be valuable .
- The triazole nucleus has been associated with antiviral activity. Researchers have studied the antiviral potential of substituted 1,2,4-triazole analogues . Investigating its effects against specific viruses may yield promising results.
Antibacterial Activity
Antifungal Potential
Antiviral Properties
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(oxolan-2-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c9-8(10,11)6-12-13-7(15)14(6)4-5-2-1-3-16-5/h5H,1-4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUCKJAQQOPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
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